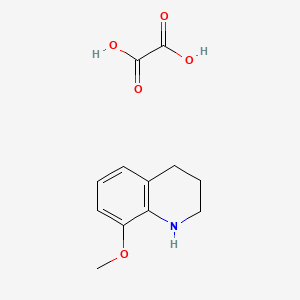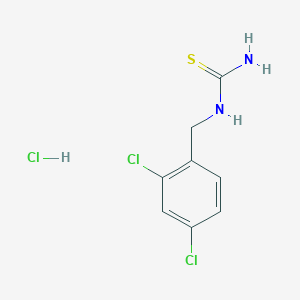
Oxalato de 8-metoxi-1,2,3,4-tetrahidroquinolina
Descripción general
Descripción
8-Methoxy-1,2,3,4-tetrahydro-quinoline oxalate is a biochemical used for proteomics research . It has a molecular formula of C12H15NO5 and a molecular weight of 253.26 .
Molecular Structure Analysis
The InChI code for 8-Methoxy-1,2,3,4-tetrahydro-quinoline oxalate is 1S/C10H13NO/c1-12-9-6-2-4-8-5-3-7-11-10(8)9/h2,4,6,11H,3,5,7H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis
8-Methoxy-1,2,3,4-tetrahydro-quinoline oxalate is a solid or semi-solid or liquid or lump . It has a molecular weight of 253.26 .Aplicaciones Científicas De Investigación
Precursor para Alcaloides
1,2,3,4-Tetrahidroquinolina es un motivo estructural importante de varios productos naturales y compuestos líderes terapéuticos . Se ha utilizado en la síntesis de derivados sustituidos en C(1), que pueden actuar como precursores de varios alcaloides que muestran múltiples actividades biológicas .
Agentes Antineuroinflamatorios
Las N-bencil-THIQ, un derivado de la 1,2,3,4-tetrahidroquinolina, se sabe que funcionan como agentes antineuroinflamatorios . Esto sugiere que el oxalato de 8-metoxi-1,2,3,4-tetrahidroquinolina podría usarse potencialmente en el tratamiento de enfermedades neuroinflamatorias.
Catálisis Asimétrica
Los derivados de 1,2,3,4-tetrahidroquinolina tienen amplias aplicaciones en la catálisis asimétrica como andamios quirales . Esto significa que se pueden utilizar para crear moléculas con una disposición espacial específica, lo cual es crucial en muchas áreas de la química y la biología.
Intermediarios Orgánicos
La 1,2,3,4-tetrahidro-6-metoxiquinolina, un compuesto similar al this compound, se utiliza como reactivos químicos, intermediarios orgánicos, productos químicos finos, investigación farmacéutica y desarrollo . Esto sugiere que el this compound podría tener aplicaciones similares.
5. Antagonistas de NDMA en los Receptores de Glicina Las oximas de 1,2,3,4-tetrahidroquinolina-2,2,4-triona, un derivado de la 1,2,3,4-tetrahidroquinolina, se desarrollan para actuar como antagonistas de NDMA en los receptores de glicina . También se encuentran que se utilizan como agentes contra enfermedades neurodegenerativas como la enfermedad de Alzheimer .
Inhibidores de la Síntesis de Leucotrienos
Algunas quinolonas, que son similares al this compound, se han sintetizado para actuar como inhibidores de la síntesis de leucotrienos . Los leucotrienos son mediadores inflamatorios, y su inhibición puede ser beneficiosa en condiciones como el asma y las alergias.
Mecanismo De Acción
The mechanism of action of 8-Methoxy-1,2,3,4-tetrahydro-quinoline oxalate is not well understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other pro-inflammatory compounds. This inhibition of COX-2 activity may lead to reduced inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-Methoxy-1,2,3,4-tetrahydro-quinoline oxalate are not well understood. However, it is believed that the compound may have anti-inflammatory and analgesic effects. In addition, 8-Methoxy-1,2,3,4-tetrahydro-quinoline oxalate may also have antioxidant and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 8-Methoxy-1,2,3,4-tetrahydro-quinoline oxalate in laboratory experiments include its low cost, ease of synthesis, and its wide range of applications. However, there are some limitations to using 8-Methoxy-1,2,3,4-tetrahydro-quinoline oxalate in laboratory experiments. For example, the compound is not very stable and may decompose over time. In addition, the compound may be toxic if not handled properly.
Direcciones Futuras
There are several potential future directions for the use of 8-Methoxy-1,2,3,4-tetrahydro-quinoline oxalate. These include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in the treatment of various diseases. In addition, further research on 8-Methoxy-1,2,3,4-tetrahydro-quinoline oxalate could also focus on its potential use as a drug delivery system and its potential applications in the synthesis of other compounds.
Safety and Hazards
Propiedades
IUPAC Name |
8-methoxy-1,2,3,4-tetrahydroquinoline;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.C2H2O4/c1-12-9-6-2-4-8-5-3-7-11-10(8)9;3-1(4)2(5)6/h2,4,6,11H,3,5,7H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOXSWAXNJXIIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NCCC2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1185293-75-7 | |
| Record name | Quinoline, 1,2,3,4-tetrahydro-8-methoxy-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185293-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-N-[4-(2-cyclohexylethoxy)phenyl]acetamide](/img/structure/B1389836.png)
![3-[(2-Bromoacetyl)amino]-N-isopropylbenzamide](/img/structure/B1389839.png)


![Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate](/img/structure/B1389843.png)
![Isopentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1389844.png)

![4-[(2-Bromoacetyl)amino]benzamide](/img/structure/B1389846.png)
![2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide](/img/structure/B1389848.png)
![2-Bromo-N-[2-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B1389849.png)
![2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide](/img/structure/B1389850.png)
![N-{3-[(2-Bromoacetyl)amino]phenyl}-2,2-dimethylpropanamide](/img/structure/B1389852.png)
![3-[(2-Bromoacetyl)amino]-N-cyclohexylbenzamide](/img/structure/B1389854.png)
![2-Bromo-N-{2-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide](/img/structure/B1389856.png)